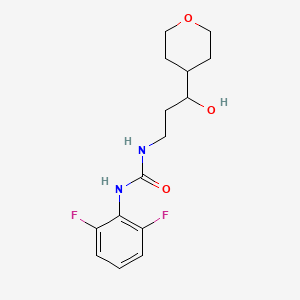

1-(2,6-difluorophenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea

Beschreibung

1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea is a urea-derived compound characterized by a 2,6-difluorophenyl group and a tetrahydro-2H-pyran-4-yl moiety linked via a hydroxypropyl chain. Urea derivatives are widely studied in agrochemical and pharmaceutical research due to their ability to interact with biological targets such as enzymes or receptors. The fluorine atoms on the phenyl ring may enhance lipophilicity and metabolic stability, while the tetrahydro-2H-pyran group could influence solubility and binding affinity.

Eigenschaften

IUPAC Name |

1-(2,6-difluorophenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2O3/c16-11-2-1-3-12(17)14(11)19-15(21)18-7-4-13(20)10-5-8-22-9-6-10/h1-3,10,13,20H,4-9H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOSRYQUPBALEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CCNC(=O)NC2=C(C=CC=C2F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a difluorophenyl group and a tetrahydro-pyran moiety, which are critical for its biological activity.

Research indicates that the compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The urea moiety is known to interact with specific enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways relevant to disease processes.

- Receptor Modulation : The difluorophenyl group may enhance binding affinity to certain receptors, influencing cellular signaling pathways.

Antiviral Properties

One of the notable biological activities of this compound is its antiviral potential. Studies have suggested that derivatives of difluorophenyl compounds exhibit significant inhibitory effects on viral replication, particularly in the context of HIV and other retroviruses. For instance, compounds structurally related to this urea have shown effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Antitumor Activity

Preliminary studies indicate that 1-(2,6-difluorophenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea may possess antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

- HIV Inhibition : A study conducted on a series of difluorophenyl compounds demonstrated that modifications in the urea structure significantly enhanced antiviral activity against HIV . The compound's ability to inhibit reverse transcriptase was confirmed through enzymatic assays.

- Cancer Cell Lines : In vitro testing on breast cancer cell lines revealed that the compound induced apoptosis at concentrations lower than those typically required for similar agents. Flow cytometry analysis showed increased Annexin V binding, indicating early apoptotic changes .

Table 1: Summary of Biological Activities

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV replication | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Interaction with metabolic enzymes |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 1-(2,6-Difluorophenyl)-3-(...) | 10 | MCF-7 (Breast Cancer) |

| Control (Standard Chemotherapy Agent) | 25 | MCF-7 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs include:

Tepraloxydim

- Structure: 2-(1-(((3-Chloro-2-propenyl)oxy)imino)propyl)-3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexen-1-one, (E,Z)-

- Key Differences: Tepraloxydim is a cyclohexenone oxime ether herbicide, whereas the target compound is a urea derivative. Mode of Action: Tepraloxydim inhibits acetyl-CoA carboxylase (ACCase), disrupting lipid biosynthesis in grasses . Urea compounds typically inhibit photosystem II (PSII) or acetolactate synthase (ALS). Solubility: Tepraloxydim’s oxime ether and cyclohexenone groups confer moderate lipophilicity, whereas the urea derivative’s polar groups (e.g., hydroxypropyl) may enhance water solubility.

Clethodim

- Structure: 2-(1-(((3-Chloro-2-propenyl)oxy)imino)propyl)-5-(2-(ethylthio)propyl)-3-hydroxy-2-cyclohexene-1-one

- Key Differences: Clethodim, like tepraloxydim, is an ACCase-inhibiting cyclohexenone oxime ether but includes an ethylthiopropyl side chain for enhanced selectivity in broadleaf crops .

Comparative Data Table

Research Findings and Mechanistic Insights

- Structural Activity Relationship (SAR): The 2,6-difluorophenyl group in the urea compound may improve membrane penetration compared to non-fluorinated analogs. The tetrahydro-2H-pyran moiety could stabilize the compound in acidic environments, as seen in similar agrochemicals .

- Efficacy :

- Urea derivatives generally exhibit longer soil residual activity than ACCase inhibitors like tepraloxydim but may pose higher risks of groundwater contamination.

- Fluorinated aryl groups often reduce metabolic degradation, enhancing herbicidal persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.